molecular formula C11H16O3 B13668363 1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene

1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene

Katalognummer: B13668363
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: QVGXBUCHBRMNKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H14O3 It is a derivative of benzene, featuring methoxy and methoxymethoxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxy-3-hydroxybenzene with 2-(methoxymethoxy)ethyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Common Reagents and Conditions:

    Oxidation: KMnO in acidic or basic medium.

    Reduction: LiAlH in dry ether.

    Substitution: Halogenation using bromine (Br) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr).

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene exerts its effects involves interactions with specific molecular targets. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

    1-Methoxy-3-methylbenzene: Similar structure but lacks the methoxymethoxy group.

    1-Methoxy-2-(methoxymethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness: 1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications and interactions compared to its simpler analogs.

Eigenschaften

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

1-methoxy-3-[2-(methoxymethoxy)ethyl]benzene

InChI

InChI=1S/C11H16O3/c1-12-9-14-7-6-10-4-3-5-11(8-10)13-2/h3-5,8H,6-7,9H2,1-2H3

InChI-Schlüssel

QVGXBUCHBRMNKV-UHFFFAOYSA-N

Kanonische SMILES

COCOCCC1=CC(=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.